
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide typically involves the reaction of 4-(1-ethoxy-2,2,2-trifluoroethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(1-Ethoxy-2,2,2-trifluoroethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its pharmacological properties, including its potential as a drug candidate for various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with molecular targets in biological systems. The ethoxy and trifluoromethyl groups may influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The acetamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
- N-(2,2,2-Trifluoroethyl)acetamide
- N-(1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethyl)acetamide
- N-(1,1-Diphenyl-2,2,2-trifluoroethyl)acetamide
Comparison: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluoroethyl derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propiedades
Número CAS |
74696-85-8 |
|---|---|
Fórmula molecular |
C12H14F3NO2 |
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
N-[4-(1-ethoxy-2,2,2-trifluoroethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-3-18-11(12(13,14)15)9-4-6-10(7-5-9)16-8(2)17/h4-7,11H,3H2,1-2H3,(H,16,17) |
Clave InChI |
RUQDTKUEPQQANL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)NC(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
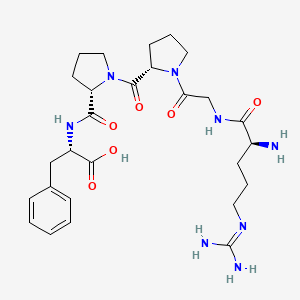
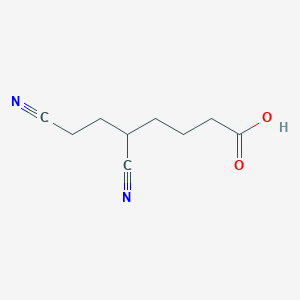
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
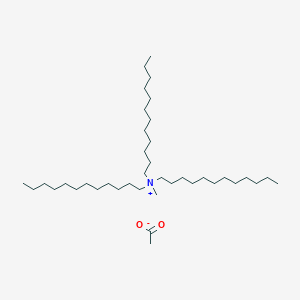
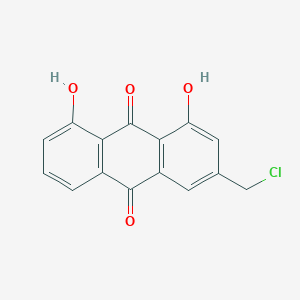
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
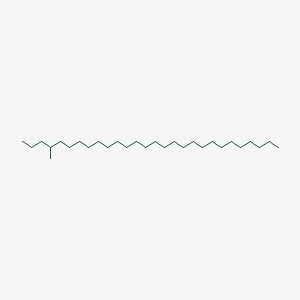
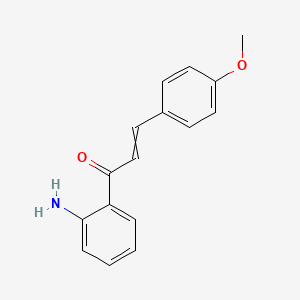
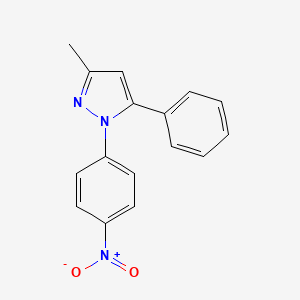

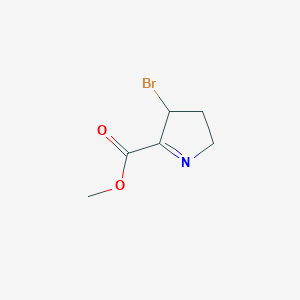
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
